Cas no 1803974-72-2 (2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a trifluoromethoxy group and iodine substituents, which enhance its reactivity and stability in synthetic applications. The aminomethyl group provides a versatile handle for further functionalization, making it valuable in pharmaceutical and agrochemical research. Its electron-withdrawing substituents contribute to its utility as an intermediate in cross-coupling reactions and nucleophilic substitutions. The compound's structural features, including the trifluoromethoxy moiety, may also impart improved metabolic stability in bioactive molecules. Suitable for use in medicinal chemistry and material science, it offers a balance of reactivity and selectivity for targeted synthesis.
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine structure
1803974-72-2 structure
商品名:2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine
CAS番号:1803974-72-2
MF:C7H5F3I2N2O
メガワット:443.931556463242
CID:4931143

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine
    • インチ: 1S/C7H5F3I2N2O/c8-7(9,10)15-6-3(11)2-14-4(1-13)5(6)12/h2H,1,13H2
    • InChIKey: BRXPGYBXZWFIDP-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(=CN=C1CN)I)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 48.1

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022002390-500mg
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine
1803974-72-2 97%
500mg
$960.40 2022-04-02
Alichem
A022002390-1g
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine
1803974-72-2 97%
1g
$1,680.00 2022-04-02
Alichem
A022002390-250mg
2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine
1803974-72-2 97%
250mg
$700.40 2022-04-02

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 関連文献

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridineに関する追加情報

Professional Introduction to 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine (CAS No. 1803974-72-2)

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine, identified by the CAS number 1803974-72-2, is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its iodine substituents and trifluoromethoxy group, make it a valuable intermediate in the synthesis of more complex pharmacophores.

The presence of two iodine atoms at the 3 and 5 positions of the pyridine ring enhances its reactivity, making it a versatile building block for further functionalization. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl structures found in many modern pharmaceuticals. Additionally, the trifluoromethoxy group introduces electronic and steric effects that can modulate the biological activity of derived compounds, making it an attractive moiety for medicinal chemists seeking to optimize potency and selectivity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved pharmacokinetic profiles and reduced side effects. The compound 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine has emerged as a key intermediate in several promising drug candidates. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The amine group at the 2-position provides a handle for further derivatization, allowing chemists to introduce various pharmacophoric elements while maintaining the inherent reactivity of the iodine atoms.

One of the most compelling aspects of this compound is its role in developing small-molecule probes for biochemical assays. Researchers have leveraged its structural features to create tools that can selectively interact with specific protein targets. These probes are invaluable for elucidating signaling pathways and identifying potential drug targets. Moreover, the trifluoromethoxy group has been shown to enhance metabolic stability, a crucial factor in drug design aimed at improving bioavailability.

The synthesis of 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a pyridine precursor, followed by selective halogenation and substitution reactions to introduce the iodine atoms and the trifluoromethoxy group. The amine functionality is then introduced through nucleophilic substitution or other appropriate methods. This synthetic route showcases the compound's versatility and underscores its importance as a synthetic intermediate.

Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications influence biological activity. Molecular modeling studies have been conducted on derivatives of 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine, providing insights into how different substituents can fine-tune interactions with biological targets. These studies have not only guided experimental efforts but also highlighted the compound's potential as a scaffold for future drug discovery initiatives.

The pharmaceutical industry has taken note of these developments, with several companies incorporating derivatives of this compound into their pipeline programs. Its ability to serve as a precursor for a wide range of bioactive molecules makes it an attractive candidate for further exploration. As research continues to uncover new therapeutic applications, 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine is poised to play an increasingly significant role in addressing unmet medical needs.

In conclusion, 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine (CAS No. 1803974-72-2) is a multifaceted compound with substantial potential in pharmaceutical research and drug development. Its unique structural features enable diverse applications in synthetic chemistry, biochemical assays, and medicinal chemistry endeavors. As our understanding of its properties continues to grow, so too will its importance in advancing therapeutic innovation.

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